N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Description
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C24H30N4O3 and its molecular weight is 422.529. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely α1A-, α1B- and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. The binding affinity of the compound to α1-AR was determined with an in vitro competition binding assay using [3H]prazosin as radioligand . The compound displayed a high α1-AR affinity (Ki = 22 nM) and in addition to, binding affinity in the range of 64 nM to 107 nM .
Biochemical Pathways
The activation or blockade of alpha1-adrenergic receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . The compound, by binding to these receptors, can influence these biochemical pathways and their downstream effects.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties were identified through in silico docking and molecular dynamics simulations, binding data together with ADME calculations . The compound exhibited an acceptable pharmacokinetic profile to the advanced investigation as the potential alpha1-adrenergic receptor antagonists .
Result of Action
The molecular and cellular effects of the compound’s action are primarily the result of its interaction with the alpha1-adrenergic receptors. By binding to these receptors, the compound can influence the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Biochemical Analysis
Biochemical Properties
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has shown affinity for the D4 dopamine receptor . This interaction suggests that the compound may play a role in modulating neurotransmission, particularly in pathways involving dopamine .
Cellular Effects
The effects of this compound on cells are largely tied to its interactions with the D4 dopamine receptor . By binding to this receptor, the compound can influence cell signaling pathways, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
This compound acts as a ligand for the D4 dopamine receptor .
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3/c1-31-22-10-6-5-9-21(22)27-15-13-26(14-16-27)12-11-25-24(30)19-17-23(29)28(18-19)20-7-3-2-4-8-20/h2-10,19H,11-18H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVFMQSKTOFTMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.